5-Bromo-4-(cyclohexylmethyl)pyrimidine
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Overview
Description
5-Bromo-4-(cyclohexylmethyl)pyrimidine is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The bromine atom is attached to the fifth carbon of the pyrimidine ring, and a cyclohexylmethyl group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclohexylmethyl)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally involve dissolving the pyrimidine precursor in a suitable solvent, such as acetonitrile, and adding SMBI at room temperature. The reaction mixture is then stirred until the bromination is complete.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(cyclohexylmethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with an aryl group from the boronic acid.
Scientific Research Applications
5-Bromo-4-(cyclohexylmethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(cyclohexylmethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or proteins, potentially inhibiting enzymes involved in DNA replication or repair. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog with only a bromine atom attached to the pyrimidine ring.
4-(Cyclohexylmethyl)pyrimidine: Lacks the bromine atom but has the cyclohexylmethyl group.
5-Iodo-4-(cyclohexylmethyl)pyrimidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromo-4-(cyclohexylmethyl)pyrimidine is unique due to the combination of the bromine atom and the cyclohexylmethyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its utility in various synthetic and medicinal applications.
Properties
CAS No. |
1346697-43-5 |
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Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
5-bromo-4-(cyclohexylmethyl)pyrimidine |
InChI |
InChI=1S/C11H15BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h7-9H,1-6H2 |
InChI Key |
NUMJSSHVAQUQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=NC=NC=C2Br |
Origin of Product |
United States |
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